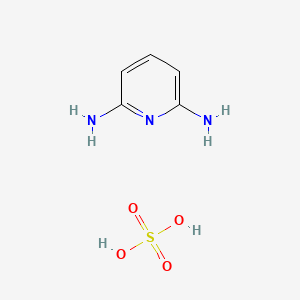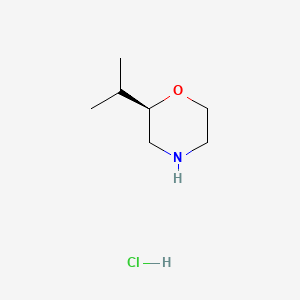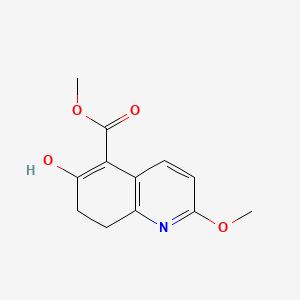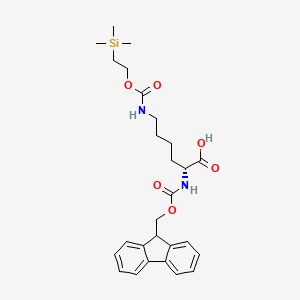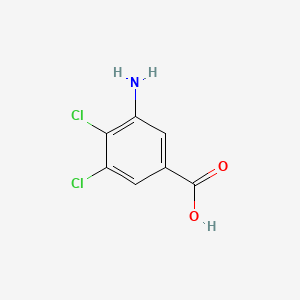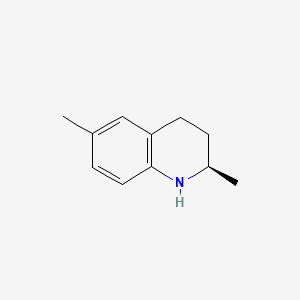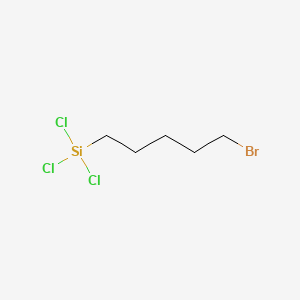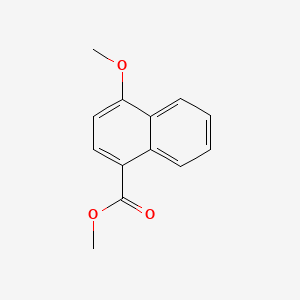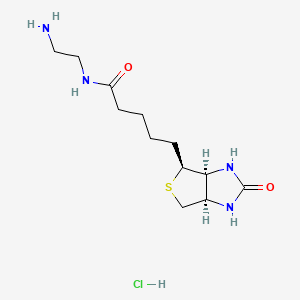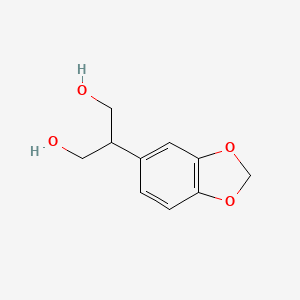
Junipediol B
Overview
Description
Junipediol B is a natural product found in Juniperus chinensis . It has the molecular formula C10H12O4 .
Synthesis Analysis
Junipediol B can be isolated from the methanol extract of the leaves of Cephalotaxus Harrington .Molecular Structure Analysis
The molecular weight of Junipediol B is 196.20 g/mol . Its IUPAC name is 2-(1,3-benzodioxol-5-yl)propane-1,3-diol . The InChI is InChI=1S/C10H12O4/c11-4-8(5-12)7-1-2-9-10(3-7)14-6-13-9/h1-3,8,11-12H,4-6H2 and the Canonical SMILES is C1OC2=C(O1)C=C(C=C2)C(CO)CO .Physical And Chemical Properties Analysis
Junipediol B has a molecular weight of 196.20 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 3 . The Exact Mass and Monoisotopic Mass are both 196.07355886 g/mol . The Topological Polar Surface Area is 58.9 Ų . The Heavy Atom Count is 14 .Scientific Research Applications
Pharmacology
Application Summary
Junipediol B, identified in studies of Juniperus species, has potential pharmacological applications due to its phenylpropanoid structure, which is often associated with anti-inflammatory and antioxidant activities.
Methods of Application
In pharmacological research, compounds like Junipediol B are typically isolated using chromatography and then tested in vitro or in vivo for biological activity. Dosage and administration routes vary depending on the specific study design.
Results and Outcomes
While specific quantitative data on Junipediol B is limited, related phenylpropanoids have shown promise in reducing inflammatory markers and oxidative stress in various models .
Biochemistry
Application Summary
Junipediol B’s role in biochemistry includes its function as a secondary metabolite with potential antioxidant properties, contributing to the plant’s defense mechanisms.
Methods of Application
Biochemical applications involve elucidating the compound’s role in plant physiology and its interactions with other biochemical pathways, often through metabolic profiling and enzyme assays.
Results and Outcomes
Studies have revealed that compounds like Junipediol B can influence the expression of certain genes related to stress response and metabolic regulation .
Medicine
Application Summary
In medicine, Junipediol B could be explored for its therapeutic potential, particularly in treating conditions related to oxidative stress and inflammation.
Methods of Application
Medical research would likely involve preclinical trials using cell cultures or animal models to assess the efficacy and safety of Junipediol B in various disease contexts.
Results and Outcomes
Though data is preliminary, similar compounds have demonstrated the ability to modulate key pathways involved in inflammatory diseases .
Agriculture
Application Summary
In agriculture, Junipediol B could be investigated for its role in plant health, possibly as a natural pesticide or growth enhancer due to its bioactive properties.
Methods of Application
Agricultural applications would involve field trials where Junipediol B is applied to crops under controlled conditions to assess its impact on growth and resistance to pathogens.
Results and Outcomes
Research on similar bioactive compounds has shown potential in increasing crop yield and resistance to environmental stressors .
Environmental Science
Application Summary
Junipediol B’s environmental science applications might include its use in bioremediation processes due to its potential interaction with pollutants and heavy metals.
Methods of Application
Environmental applications would likely involve assessing the compound’s ability to chelate or degrade environmental contaminants in soil or water samples.
Results and Outcomes
While specific data on Junipediol B is not available, phenylpropanoids have been studied for their capacity to aid in the detoxification of contaminated environments .
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c11-4-8(5-12)7-1-2-9-10(3-7)14-6-13-9/h1-3,8,11-12H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDSCAKQBRZWHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Junipediol B | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(1,3-Oxazol-5-yl)phenyl]methanol](/img/structure/B599410.png)
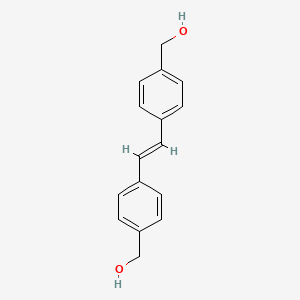
![N-[[(3,5-Dichlorophenyl)amino][(diphenylmethyl)amino]methylene]-glycine](/img/structure/B599412.png)
